![molecular formula C12H22ClNO2 B13507935 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains both an amino group and a carboxylic acid group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through the dimerization of alkenes under UV light or by dehalogenation of 1,4-dihalobutanes using reducing metals.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction where a cyclohexylamine reacts with a suitable precursor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to maintain precise control over reaction conditions.
化学反応の分析
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. This allows the compound to modulate the activity of its targets, leading to various biological effects.
類似化合物との比較
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the cyclohexyl group, making it less bulky and potentially less selective in its interactions.
1-(Methylamino)cyclobutane-1-carboxylic acid: The presence of a methyl group instead of a cyclohexyl group alters its steric and electronic properties, affecting its reactivity and interactions.
The uniqueness of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride lies in its combination of a cyclobutane ring with a cyclohexylamino group, providing a balance of rigidity and flexibility that is valuable in various research applications.
特性
分子式 |
C12H22ClNO2 |
|---|---|
分子量 |
247.76 g/mol |
IUPAC名 |
1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10;/h10,13H,1-9H2,(H,14,15);1H |
InChIキー |
JTDUNMAMEIJIAX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC2(CCC2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


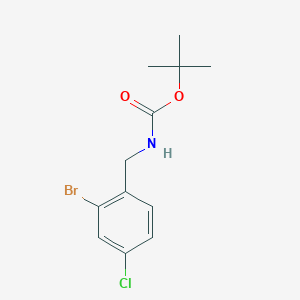
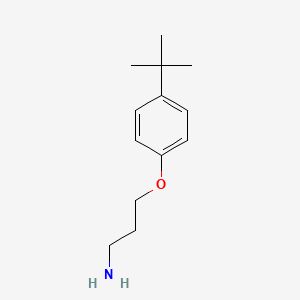
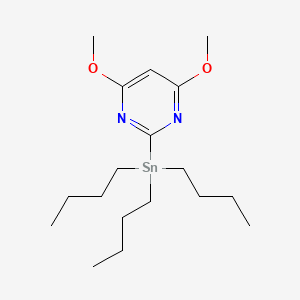
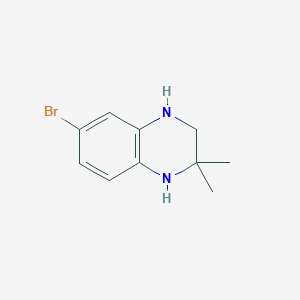
![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
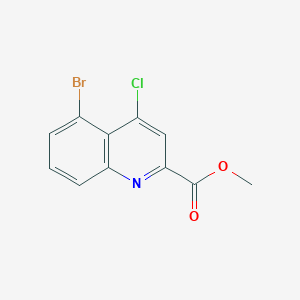
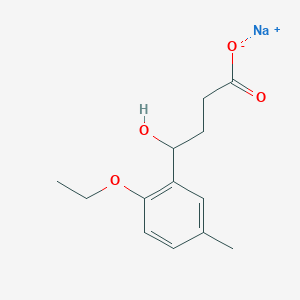
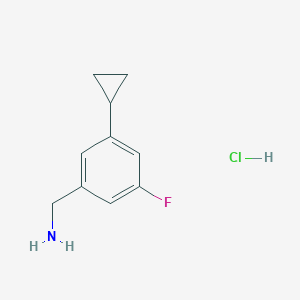
![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide](/img/structure/B13507913.png)
![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)
